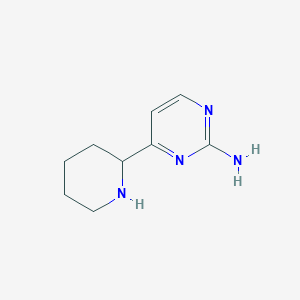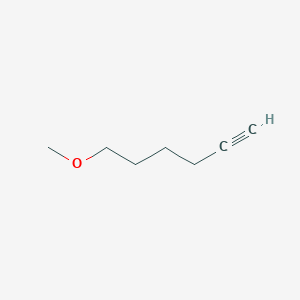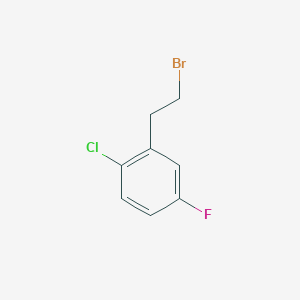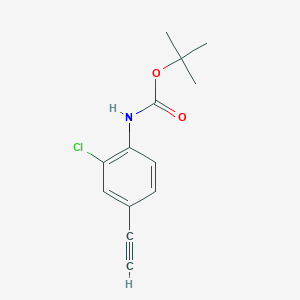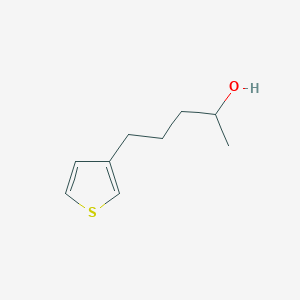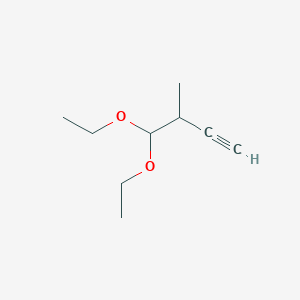
(R)-Methyl 3-amino-2-(furan-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-(furan-2-yl)propanoate is an organic compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(furan-2-yl)propanoate typically involves the reaction of furan derivatives with amino acids or their esters. One common method is the condensation of furan-2-carboxylic acid with methylamine, followed by esterification to form the desired product. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation and esterification processes.
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-2-(furan-2-yl)propanoate may involve large-scale esterification reactions using automated reactors. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(furan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
Methyl 3-amino-2-(furan-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(furan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit enzymes or interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-furylmethyl)amino]propanoate: Similar in structure but with a different substitution pattern on the furan ring.
Ethyl 3-(furan-2-yl)propanoate: An ethyl ester analog with similar chemical properties.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A structurally related compound with a different aromatic ring.
Uniqueness
Methyl 3-amino-2-(furan-2-yl)propanoate is unique due to its specific combination of functional groups and the presence of the furan ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-amino-2-(furan-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6(5-9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 |
InChI Key |
KYEOJOFUTPIGSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B15322293.png)
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
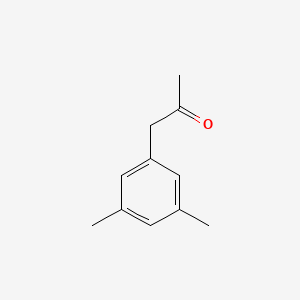

![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
